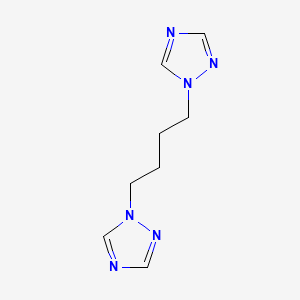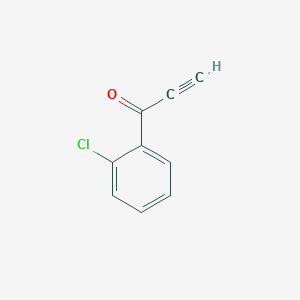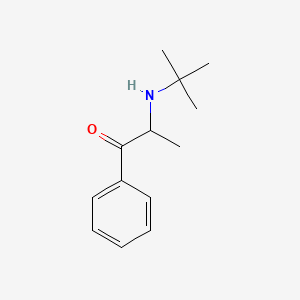
Deschloro bupropion
Descripción general
Descripción
2-(N-terc-butilamino)propiofenona es una cetona aromática que ha captado atención debido a su estructura química única y sus posibles actividades biológicas. Se caracteriza por un esqueleto de propiofenona con un grupo terc-butilamino en la posición 2 del anillo fenilo . Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la industria farmacéutica y la investigación química.
Mecanismo De Acción
El mecanismo de acción de 2-(N-terc-butilamino)propiofenona, particularmente en su papel como antidepresivo, implica su función como un inhibidor de la recaptación de norepinefrina-dopamina (IRND). Esto significa que inhibe la recaptación de norepinefrina y dopamina, aumentando sus niveles en la hendidura sináptica y mejorando la neurotransmisión . Además, actúa como un antagonista de varios receptores nicotínicos de acetilcolina, contribuyendo a sus efectos terapéuticos .
Compuestos similares:
Bupropión: Una cetona aromática con una estructura similar, utilizada como antidepresivo y ayuda para dejar de fumar.
Hidroxibupropión: Un metabolito de la bupropión con propiedades farmacológicas similares.
3-Cloropropiofenona: Otro compuesto relacionado con propiedades químicas y biológicas distintas.
Unicidad: 2-(N-terc-butilamino)propiofenona es única debido a su patrón de sustitución específico y su papel como precursor en la síntesis de bupropión. Su estructura química distintiva permite interacciones únicas con objetivos biológicos, lo que la hace valiosa tanto en investigación como en aplicaciones farmacéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(N-terc-butilamino)propiofenona normalmente implica la reacción de propiofenona con terc-butilamina en condiciones específicas. Un método común incluye el uso de un catalizador para facilitar la reacción, lo que resulta en la formación del producto deseado .
Métodos de producción industrial: La producción industrial de 2-(N-terc-butilamino)propiofenona a menudo implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(N-terc-butilamino)propiofenona se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo fenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los agentes halogenantes y otros electrófilos se utilizan para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes .
4. Aplicaciones en investigación científica
2-(N-terc-butilamino)propiofenona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos químicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con los sistemas biológicos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos y materiales industriales.
Aplicaciones Científicas De Investigación
2-(N-tert-Butylamino)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Bupropion: An aromatic ketone with a similar structure, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A metabolite of bupropion with similar pharmacological properties.
3-Chloropropiophenone: Another related compound with distinct chemical and biological properties.
Uniqueness: 2-(N-tert-Butylamino)propiophenone is unique due to its specific substitution pattern and its role as a precursor in the synthesis of bupropion. Its distinct chemical structure allows for unique interactions with biological targets, making it valuable in both research and pharmaceutical applications .
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSRSIGKZYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34509-36-9 | |
| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)


![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)

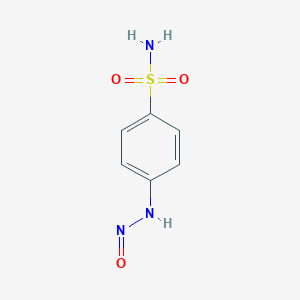
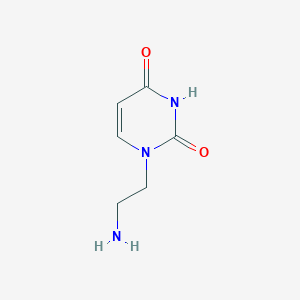
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
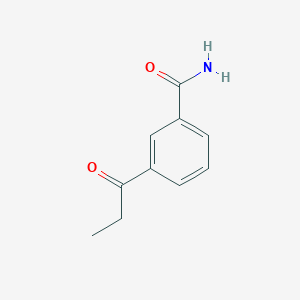
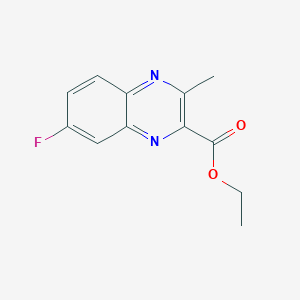

![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
